(Diethoxyphosphoryl)difluoroacetic acid
Overview
Description
(Diethoxyphosphoryl)difluoroacetic acid is a chemical compound with the molecular formula C6H11F2O5P. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is particularly noted for its role in peptide mapping and its ability to provide high-quality mass spectra due to its unique selectivity and low adduct mass spectra .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Diethoxyphosphoryl)difluoroacetic acid typically involves the reaction of difluoromethylphosphonic acid diethyl ester with carbon dioxide . This process requires specific conditions to ensure the successful formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimized conditions for large-scale production. The use of high-pressure mercury lamps and specific irradiation conditions has been mentioned in related processes .
Chemical Reactions Analysis
Types of Reactions: (Diethoxyphosphoryl)difluoroacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylphosphonic acid derivatives, while substitution reactions can produce various substituted phosphonic acids .
Scientific Research Applications
(Diethoxyphosphoryl)difluoroacetic acid has several scientific research applications:
Biology: The compound’s unique properties make it valuable in the study of biomolecules and their interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of various chemical products and as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of (Diethoxyphosphoryl)difluoroacetic acid involves its interaction with molecular targets through its difluoromethyl and phosphoryl groups. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but its ability to modify proteins and other biomolecules is well-documented .
Comparison with Similar Compounds
Difluoroacetic acid: A monocarboxylic acid used for obtaining difluoromethyl substituents.
Trifluoroacetic acid: A stronger acid often used in similar applications but with different selectivity and properties.
Chlorodifluoroacetic acid: Another related compound with distinct chemical properties and uses.
Uniqueness: (Diethoxyphosphoryl)difluoroacetic acid is unique due to its combination of difluoromethyl and phosphoryl groups, which confer specific chemical properties and reactivity. Its ability to provide high-quality mass spectra and its selectivity in peptide mapping distinguish it from other similar compounds .
Properties
IUPAC Name |
2-diethoxyphosphoryl-2,2-difluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2O5P/c1-3-12-14(11,13-4-2)6(7,8)5(9)10/h3-4H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKHKYAVGAEJBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(=O)O)(F)F)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377741 | |
Record name | (Diethoxyphosphoryl)difluoroacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97480-37-0 | |
Record name | (Diethoxyphosphoryl)difluoroacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(diethoxyphosphoryl)-2,2-difluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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